molecular formula C14H15N B1265655 N-Benzyl-N-methylaniline CAS No. 614-30-2

N-Benzyl-N-methylaniline

Cat. No. B1265655
CAS RN: 614-30-2
M. Wt: 197.27 g/mol
InChI Key: LXZGVFCKZRHKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06867298B2

Procedure details

The general procedure under argon was followed using copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (425 mg, 2.00 mmol), N-methylbenzylamine (155 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 1-butanol (1.0 mL) at 90° C. Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.5) afforded N-methyl-N-phenylbenzylamine (146 mg, 74% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Brenner, E.; Schneider, R.; Fort, Y. Tetrahedron 1999, 55, 12829-12842.
Name
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
155 μL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Quantity
19 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:9][NH:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.I[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(O)CO>[Cu]I.CCCCCC.C(OCC)(=O)C.C(O)CCC>[CH3:9][N:10]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1.2.3,8.9|

Inputs

Step One
Name
Quantity
425 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
155 μL
Type
reactant
Smiles
CNCC1=CC=CC=C1
Step Three
Name
Quantity
112 μL
Type
reactant
Smiles
IC1=CC=CC=C1
Step Four
Name
Quantity
111 μL
Type
reactant
Smiles
C(CO)O
Step Five
Name
Quantity
19 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Seven
Name
Quantity
1 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 90° C

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 146 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.